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Compound of Interest

Compound Name: Ethyl fluoroacetate

Cat. No.: B1581243 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for ethyl
fluoroacetate, tailored for researchers, scientists, and professionals in drug development. The

document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, including experimental protocols and data interpretation.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from the spectroscopic analysis of

ethyl fluoroacetate.

¹H NMR Data
The proton NMR spectrum of ethyl fluoroacetate exhibits three distinct signals. The presence

of a fluorine atom on the adjacent carbon causes a characteristic splitting of the methylene

protons of the fluoroacetyl group.
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment
Coupling
Constant (J)
Hz

~4.84
Doublet of

Triplets (dt)
2H F-CH₂-C=O

JHF ≈ 47 Hz,

JHH ≈ 4 Hz

~4.28 Quartet (q) 2H O-CH₂-CH₃ JHH ≈ 7.1 Hz

~1.32 Triplet (t) 3H O-CH₂-CH₃ JHH ≈ 7.1 Hz

Note: The exact chemical shifts and coupling constants can vary slightly depending on the

solvent and the spectrometer frequency.

¹³C NMR Data
The carbon NMR spectrum shows four signals corresponding to the four carbon atoms in the

molecule. The carbon attached to the fluorine atom shows a characteristic large coupling

constant.

Chemical Shift (δ) ppm Assignment C-F Coupling (¹JCF) Hz

~166 C=O ~36 Hz (²JCF)

~79 F-CH₂-C=O ~180 Hz

~62 O-CH₂-CH₃ Not Applicable

~14 O-CH₂-CH₃ Not Applicable

Note: Carbon NMR data for ethyl fluoroacetate is less commonly reported with full

assignments. The provided values are based on typical chemical shifts for similar structures

and predicted spectra.

Infrared (IR) Spectroscopy Data
The IR spectrum of ethyl fluoroacetate is characterized by strong absorption bands typical of

an aliphatic ester.
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Wavenumber (cm⁻¹) Intensity Assignment

~2985 Medium C-H stretch (alkane)

~1750 Strong C=O stretch (ester carbonyl)[1]

~1280 Strong C-O stretch (ester)

~1030 Strong C-F stretch

Mass Spectrometry (MS) Data
The electron ionization mass spectrum of ethyl fluoroacetate shows a molecular ion peak and

several characteristic fragment ions.

m/z Relative Intensity (%) Proposed Fragment Ion

106 ~5 [M]⁺˙ (Molecular Ion)

78 ~10 [FCH₂C(OH)₂]⁺

61 ~53 [FCH₂CO]⁺

45 ~10 [OCH₂CH₃]⁺

33 ~24 [CH₂F]⁺

29 100 [CH₂CH₃]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of ethyl fluoroacetate (approximately 5-10 mg) is prepared

in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift

referencing (δ = 0.00 ppm).
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Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR

spectrometer, such as a Bruker Avance operating at a frequency of 300 MHz or higher for

protons.

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a

spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-

to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with

single lines for each carbon atom. A wider spectral width (e.g., 0-200 ppm) is required. Due

to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of

scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are typically

necessary.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For a liquid sample like ethyl fluoroacetate, the spectrum is typically

acquired using the neat liquid. A thin film of the sample is placed between two potassium

bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a single drop of the sample can

be placed on the crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: An FTIR spectrometer is used.

Data Acquisition: A background spectrum of the clean KBr plates or the empty ATR crystal is

recorded first. Then, the sample spectrum is acquired. Typically, 16 to 32 scans are co-

added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹. The final spectrum is

presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: Ethyl fluoroacetate, being a volatile liquid, is introduced into the mass

spectrometer via a gas chromatography (GC-MS) system or by direct injection using a

heated probe.

Instrumentation: An electron ionization (EI) mass spectrometer is used.
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Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of

high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: An electron multiplier detects the ions, and the resulting signal is processed to

generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations
The following diagrams illustrate the spectroscopic analysis workflow and a plausible mass

spectrometry fragmentation pathway for ethyl fluoroacetate.

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Ethyl Fluoroacetate Sample

Dissolve in CDCl3 with TMS Prepare Neat Liquid Film/ATR Vaporize for EI-MS

¹H and ¹³C NMR Spectroscopy FTIR Spectroscopy Mass Spectrometry
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Structural Elucidation
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Spectroscopic analysis workflow for ethyl fluoroacetate.
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Proposed mass spectrometry fragmentation of ethyl fluoroacetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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